Boiling Point and Volatility versus 1-Isobutylnaphthalene
The target compound exhibits a predicted normal boiling point of 304.9 ± 12.0 °C at 760 mmHg , whereas the mono‑substituted analog 1‑isobutylnaphthalene (CAS 16727‑91‑6) boils at 279.4 °C (552.49 K) under the same pressure [1]. The addition of a methyl group at the 4‑position raises the boiling point by approximately 25 °C, reflecting stronger intermolecular interactions and reduced volatility.
| Evidence Dimension | Normal boiling point |
|---|---|
| Target Compound Data | 304.9 ± 12.0 °C (predicted) |
| Comparator Or Baseline | 1-Isobutylnaphthalene: 279.4 °C (552.49 K, experimental) |
| Quantified Difference | ΔT_b ≈ +25 °C |
| Conditions | Atmospheric pressure (760 mmHg); target data predicted by ACD/Labs Percepta; comparator data from NIST Webbook (Hipsher and Wise, 1954). |
Why This Matters
A 25 °C higher boiling point directly impacts distillation cut points, vapor‑liquid equilibrium in reactors, and solvent recovery processes, making the target compound preferable when lower volatility is required.
- [1] NIST Chemistry WebBook. Naphthalene, 1-(2-methylpropyl)-. https://webbook.nist.gov/cgi/cbook.cgi?ID=C16727916 (accessed 2025-05-11). View Source
